molecular formula C16H21F3N2O3 B13993810 Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate CAS No. 194668-47-8

Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate

Cat. No.: B13993810
CAS No.: 194668-47-8
M. Wt: 346.34 g/mol
InChI Key: CSUKFYVTAPYVDM-UHFFFAOYSA-N
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Description

tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group attached to a pyridine ring, and a tert-butyl ester group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and development.

Properties

CAS No.

194668-47-8

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-8-6-12(7-9-21)23-13-5-4-11(10-20-13)16(17,18)19/h4-5,10,12H,6-9H2,1-3H3

InChI Key

CSUKFYVTAPYVDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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